Anisomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

anisomycin mechanism of action protein synthesis inhibition

Core Mechanism of Action

Anisomycin primarily inhibits protein synthesis by binding to the 60S ribosomal subunit and blocking the peptidyl transferase reaction, thereby preventing peptide bond formation during the translation elongation phase [1] [2] [3]. This action stabilizes polysomes as nascent peptides remain attached [4].

Notably, this compound also functions as a potent signaling agonist, strongly activating stress-activated protein kinases, specifically the JNK/SAPK and p38/RK (p38 MAPK) cascades, even at concentrations below those required to inhibit translation [1].

Quantitative Data on this compound's Effects

The table below summarizes the key quantitative findings from research on this compound:

| Aspect | Observed Effect | Experimental System | Citation |

|---|---|---|---|

| Protein Synthesis Inhibition | 95% inhibition | HeLa cells, rabbit reticulocytes, Saccharomyces fragilis | [4] |

| DNA Synthesis Inhibition | Partial inhibition (at concentrations that cause 95% protein synthesis inhibition) | HeLa cells | [4] |

| Ribosomal Binding | Binds to the 60S ribosomal subunit | Mammalian cells | [1] [2] |

| Activated Signaling Pathways | JNK/SAPK and p38 MAPK | Mammalian cells (e.g., C3H 10T½ fibroblasts) | [1] |

| Effect on LTP (Synaptic Plasticity) | Blocks late phases of Long-Term Potentiation (LTP) | Hippocampal CA1 region (in vitro) | [5] |

| Apoptosis Induction | Indces macrophage apoptosis; IC₅₀ for J774A.1 macrophages: ~0.02 µg/ml | Rabbit atherosclerotic plaques, cell lines | [6] |

| Therapeutic Potential | Sensitizes resistant cancer cells to TRAIL-induced apoptosis; overcomes MDR in breast cancer cells | Melanoma, mesothelioma, and breast cancer cell lines | [7] |

Detailed Experimental Protocols

The following methodologies are adapted from key studies on this compound's effects on signaling pathways and synaptic plasticity.

Protocol: Investigating Stress Kinase Activation and Gene Induction

This protocol is based on studies characterizing the activation of stress kinases and induction of immediate-early genes [1].

- Cell Culture: Use C3H 10T½ mouse fibroblasts. Culture them in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum (FCS).

- Quiescence: Make cells quiescent by incubating them for 12-18 hours in DMEM containing 0.5% FCS.

- Stimulation: Stimulate quiescent cells with this compound. Use both inhibitory (e.g., 10 µg/ml) and sub-inhibitory (e.g., 25-50 ng/ml) concentrations to dissect signaling from translational arrest.

- Control Stimuli: For comparison and desensitization studies, use other agents such as:

- EGF (50 ng/ml)

- bFGF (20 ng/ml)

- TNF-α (5-10 ng/ml)

- TPA (100 nM)

- UV Radiation (200 J/m²)

- Analysis:

- Northern Blot: Harvest total cellular RNA. Use 3 µg aliquots for formaldehyde-agarose gel electrophoresis. Probe for immediate-early genes (e.g., c-fos, c-jun, junB) and a control gene like GAPDH.

- Kinase Assays: Use in-gel kinase assays or immunocomplex assays to measure the activation of JNK/SAPK and p38/RK MAP kinases.

Protocol: Blocking Late-Phase Long-Term Potentiation (L-LTP)

This protocol is used to study the role of new protein synthesis in long-term synaptic plasticity in brain slices [5] [8].

- Slice Preparation: Prepare hippocampal or amygdala slices (400-450 µm thick) from rats. Maintain slices in oxygenated artificial cerebrospinal fluid (ACSF).

- Electrophysiology: Place a stimulating electrode in the input pathway (e.g., cortical pathway to the lateral amygdala). Place a recording electrode in the target region (e.g., lateral amygdaloid nucleus). Record the baseline synaptic response (e.g., fEPSP or PS) for at least 15-20 minutes.

- LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation or repeated 100 Hz trains.

- Drug Application:

- Data Analysis: Continue recording synaptic responses for several hours (e.g., 5-8 hours) post-tetanus. Compare the stability of potentiation in this compound-treated slices versus control slices.

Therapeutic Potential & Apoptosis

This compound shows promise in overcoming drug resistance in cancer therapy. It sensitizes melanoma and mesothelioma cells to TRAIL-induced apoptosis and can directly induce apoptosis in glucocorticoid-resistant leukemia cells via p38 and JNK activation [7]. Interestingly, in some multidrug-resistant breast cancer cells, its cytotoxic action is independent of protein synthesis inhibition or JNK activation, suggesting a different mechanism, possibly related to the ribosome-anisomycin complex itself [7].

This compound can also selectively induce apoptosis in macrophages within atherosclerotic plaques, a effect mediated by p38 MAPK, suggesting potential for treating inflammatory components of atherosclerosis [6].

Critical Considerations for Researchers

- Signaling vs. Inhibition: this compound's ability to activate stress kinases at sub-inhibitory concentrations means that observed phenotypic changes (e.g., in gene expression or cell fate) may not be solely due to blocked translation [1].

- Treatment Paradigm: The timing of this compound application is critical. Applying it before versus after a stimulus can lead to dramatically different outcomes, as seen in LTP studies [8].

- Specificity: Not all effects of this compound are shared by other protein synthesis inhibitors, indicating that its actions are highly specific and not merely a consequence of halted translation [1].

- Cellular Context: Effects can vary significantly between cell types; for example, smooth muscle cells are more resistant to this compound-induced apoptosis than macrophages [6].

Visualization of this compound's Signaling Pathway

The diagram below illustrates the dual mechanism of this compound, combining its direct inhibitory action with its role in activating stress signaling pathways.

References

- 1. This compound Selectively Desensitizes Signalling ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Protein Synthesis Inhibitor [agscientific.com]

- 3. This compound [en.wikipedia.org]

- 4. Inhibitors of Protein Biosynthesis: II. MODE OF ACTION ... [sciencedirect.com]

- 5. This compound, an inhibitor of protein synthesis, blocks late ... [pubmed.ncbi.nlm.nih.gov]

- 6. The Protein Synthesis Inhibitor this compound Induces ... [sciencedirect.com]

- 7. This compound - an overview [sciencedirect.com]

- 8. This compound treatment paradigm affects duration of long- ... [sciencedirect.com]

Anisomycin Structure-Activity Relationship (SAR)

| Structural Feature | Role & SAR Insight | Biological Consequence |

|---|---|---|

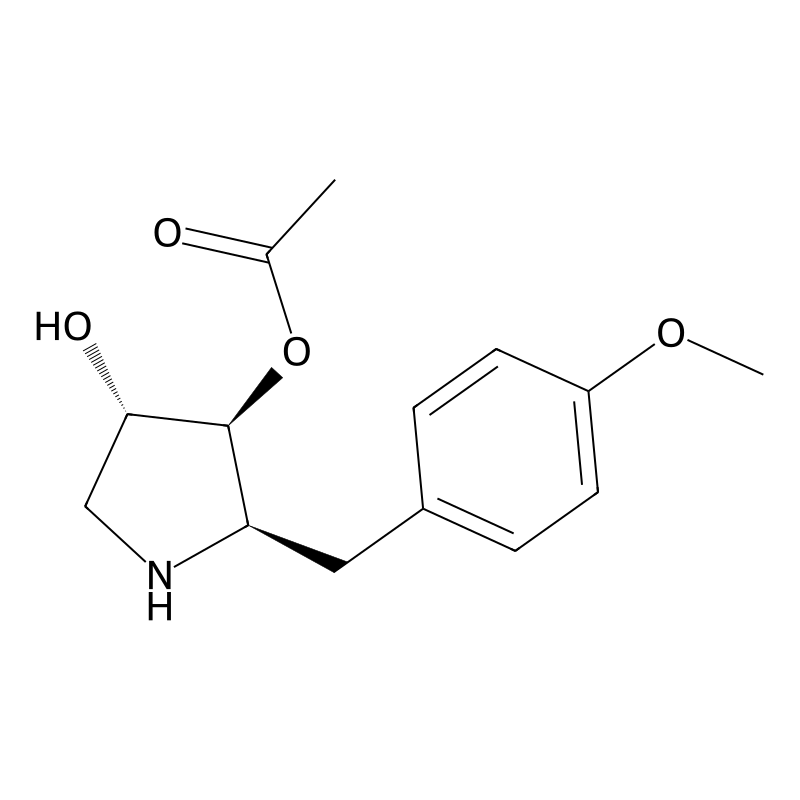

| Para-Methoxybenzyl Group (Aromatic ring) | Essential for antibiotic activity; binds in a hydrophobic crevice of the ribosome's A-site [1]. Substitution is critical: para-position is optimal [2]. | High antifungal & antiprotozoal activity [2] [3]. |

| Benzyl Substituent Position | Moving methoxy group from para to meta or *ortho* [2]. | Dramatic drop in antibiotic activity [2] [4]. |

| Alpha-Benzylic Carbon | Must be unsubstituted; adding methyl or phenyl groups [2]. | Severe loss of activity [2] [4]. |

| Pyrrolidine Ring Stereochemistry | Specific (2R,3S,4S) configuration is crucial for proper binding to the ribosome [3] [5]. | Disruption abolishes protein synthesis inhibition. |

Quantitative Activity & Experimental Protocols

Antibiotic and Antiviral Activity Assessment

Research demonstrates anisomycin's potent activity, quantified through various assays:

- In Vitro Antiviral Activity: Against Spring Viraemia of Carp Virus (SVCV) in EPC cells, this compound showed strong inhibition with IC₅₀ values of 12.24 - 21.79 nM for different viral genes [6].

- In Vivo Survival Study: In a zebrafish model infected with SVCV, intraperitoneal injection of this compound increased survival by 30% and inhibited viral gene expression in organs by over 60% [6].

A typical protocol for assessing anti-SVCV activity in vitro involves [6]:

- Cell Culture: Grow epithelioma papulosum cyprini (EPC) cells to a monolayer.

- Virus Infection: Infect cells with SVCV (e.g., 1 × 10³ TCID₅₀) for 2 hours.

- Drug Treatment: Replace medium with maintenance medium containing this compound (e.g., 7.82–125.00 nM).

- Incubation & Analysis: Incubate for 48 hours, then assess viral replication via RT-qPCR, or observe cytopathic effects under a microscope.

Analyzing Signaling Pathway Activation

This compound is a potent chemical tool for activating stress kinase pathways. The following diagram illustrates the key signaling pathways and their downstream effects based on multiple studies.

This compound activates stress kinase pathways, leading to gene induction and apoptosis [7] [8] [5].

A standard protocol for detecting this compound-elicited p38 activation in HeLa cells is as follows [9]:

- Cell Preparation: Plate HeLa cells in a 96-well plate (~15,000 cells/well) and culture until 80% confluent.

- Treatment: Stimulate cells with a dilution series of this compound (e.g., 2-1000 nM) in serum-free media for 30 minutes.

- Fixation & Permeabilization: Remove media, fix cells with 3.7% formaldehyde for 20 min, then permeabilize with 0.1% Triton X-100.

- Immunostaining:

- Blocking: Use Intercept Blocking Buffer for 1.5 hours.

- Primary Antibodies: Incubate with anti-phospho-p38 (Rabbit, 1:100) and a normalization antibody like anti-total ERK2 (Mouse, 1:100) for 2 hours.

- Secondary Antibodies: Incubate with fluorescently-labeled antibodies (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse, 1:800) for 1 hour, protected from light.

- Washing & Imaging: Wash with PBS + 0.1% Tween 20, image plate using an Odyssey Imager or similar system, scanning at 700 and 800 nm channels.

Research Applications and Future Directions

The unique dual functionality of this compound makes it a valuable research tool with potential therapeutic applications:

- Chemical Biology Tool: Used to study stress signaling, gene induction, synaptic plasticity, and long-term memory consolidation [7] [10].

- Pro-apoptotic Agent: Induces apoptosis in cancer cells at low doses via JNK signaling, showing potential as an anti-cancer agent [8].

- Antiviral Agent: Demonstrates efficacy against certain RNA viruses like Spring Viraemia of Carp Virus (SVCV) and others [6].

- Biosynthesis & Analogue Development: Recent studies on the this compound biosynthetic enzyme AniP provide a foundation for using biocatalysis to generate novel analogues with improved properties [1].

References

- 1. Biosynthesis of the benzylpyrrolidine precursor in ... [sciencedirect.com]

- 2. Structure-activity relationships of synthetic antibiotic ... [pubmed.ncbi.nlm.nih.gov]

- 3. 17 Frequently asked questions in this compound [astralscientific.com.au]

- 4. Structure-activity relationships of synthetic antibiotic ... [scispace.com]

- 5. This compound | JNK/c-Jun [tocris.com]

- 6. Antiviral activity of this compound against spring viraemia of carp ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound Selectively Desensitizes Signalling ... [pmc.ncbi.nlm.nih.gov]

- 8. microRNA let-7c is essential for the this compound-elicited ... [nature.com]

- 9. Detecting p38 Activation in HeLa Cells Following ... [licorbio.com]

- 10. This compound - an overview [sciencedirect.com]

anisomycin biosynthesis pathway precursors

Core Biosynthetic Gene Ensemble

The following table outlines the core set of genes and their functions responsible for building the anisomycin backbone [1].

| Gene | Function in this compound Biosynthesis |

|---|---|

| aniQ | Aminotransferase; catalyzes the initial deamination of L-tyrosine and a later reamination step [1]. |

| aniP | Transketolase; catalyzes the key condensation reaction that initiates pyrrolidine ring formation [1] [2]. |

| aniO | Glycosyltransferase; catalyzes a cryptic glycosylation step crucial for downstream enzyme processing [1]. |

| aniN | Bifunctional dehydrogenase; mediates the multistep formation of the pyrrolidine ring [1]. |

Key Precursors and Catalytic Steps

The biosynthesis begins with primary metabolites and proceeds through a series of specialized reactions. The following diagram illustrates the core pathway and key precursors.

Key Catalytic Mechanism

The Crucial Condensation: The AniP enzyme catalyzes a unique transketolase-type condensation between 4-hydroxyphenylpyruvic acid (HPP) and glyceraldehyde (GA) to form a ketol intermediate (compound 4) [3] [2]. This reaction lays the foundational carbon skeleton for the entire molecule. Recent research (2024) highlights that AniP is specific for aromatic keto acids like HPP but shows flexibility in accepting various aldehyde acceptors [2].

Cryptic Glycosylation: A particularly novel step is the glycosylation of the ketol intermediate by AniO [1]. This modification is "cryptic," meaning the sugar moiety is removed later in the pathway. It is not part of the final product but is essential for the subsequent enzymatic steps, particularly the dehydrogenation by AniN, to proceed correctly [1].

Experimental Insights

For researchers aiming to study or manipulate this pathway, here are key methodological approaches validated in recent studies.

Genetic Complementation of aniP

Purpose: To confirm the essential role of the aniP gene in the biosynthesis pathway [3].

- Gene Knockout: Create a Δ

aniPmutant strain of Streptomyces. HPLC analysis of the culture extract should show a loss of this compound production. - Vector Construction: Amplify the intact

aniPgene (or its homologuesiAniP) from genomic DNA and clone it into an E. coli-Streptomyces shuttle vector (e.g., pIB139tsr). - Conjugation: Introduce the constructed plasmid into the Δ

aniPmutant via intergeneric conjugation with E. coli ET12567/pUZ8002. - Validation: Select positive exconjugants using thiostrepton. Verify successful complementation by PCR and, crucially, by restoring this compound production, as detected by LC-MS analysis of fermented cultures [3].

In Vitro Biochemical Assay for siAniP

Purpose: To characterize the enzymatic activity of the transketolase SiAniP [2].

- Reaction Setup: The assay mixture typically contains:

- Enzyme: Purified SiAniP protein.

- Donor Substrate: 4-Hydroxyphenylpyruvic acid (HPP).

- Acceptor Substrate: D-glyceraldehyde (D-GA).

- Cofactor: Thiamin diphosphate (ThDP).

- Buffer: An appropriate physiological buffer (e.g., Tris-HCl or potassium phosphate).

- Incubation & Analysis: The reaction is incubated at a suitable temperature (e.g., 30°C) and quenched after a set time. The products are then analyzed using techniques like HPLC or LC-MS to detect the formation of the ketol condensation product [2].

The ongoing research into this pathway, particularly the characterization of unique enzymes like AniP, provides a foundation for biosynthetic engineering to produce novel this compound derivatives with potentially improved pharmaceutical properties.

References

what is anisomycin and its natural source

Chemical Identity and Natural Source

Anisomycin, also known as Flagecidin, is a pyrrolidine antibiotic with a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.3 g·mol⁻¹ [1] [2]. Its natural source is the bacterial species Streptomyces griseolus [1] [2] [3].

Mechanism of Action and Research Applications

This compound's primary mechanism is inhibiting protein synthesis in eukaryotic cells by binding to the 60S ribosomal subunit and blocking peptidyl transferase activity, preventing peptide bond formation [1] [3] [4]. Beyond this core function, it has complex and valuable effects in research.

| Research Area | Observed Effect / Application | Key Findings / Experimental Use |

|---|---|---|

| Neuroscience & Neuroplasticity [5] | Inhibits experience-dependent plasticity in the visual cortex. | Blocks orientation tuning shifts in mouse visual cortex, stabilizing neuronal preference; suggests protein synthesis necessity for plasticity. |

| Memory Research [1] | Inhibits consolidation & reconsolidation of long-term memories. | Used to study molecular basis of memory; injections into hippocampus can disrupt context-specific long-term memory formation. |

| Cell Signaling & Stress Pathways [1] [2] [6] | Potent activator of stress-activated protein kinases (SAPKs). | Activates JNK and p38 MAPK pathways independently of protein synthesis inhibition; used to study cellular stress responses. |

| Oncology Research [3] [6] | Suppresses tumor growth & induces apoptosis in cancer cells. | Inhibits growth and induces caspase-dependent apoptosis in triple-negative breast cancer (TNBC) cell lines and suppresses tumor growth in mouse models. |

| Immunology [7] | Potential novel immunosuppressant. | Inhibits T-cell biological behaviors and transplantation rejection; effect may be superior to Cyclosporine A with relatively slight toxic signs. |

| Microbiology [1] [3] | Selective isolation of pathogens. | Component of Martin Lewis agar for isolating Neisseria gonorrhoeae and N. meningitidis; also used in media for Legionella species. |

Detailed Experimental Protocols

Protocol 1: Investigating Cortical Plasticity

This methodology is based on research demonstrating that this compound blocks orientation tuning shifts in the mouse visual cortex [5].

- 1. Animal Model: Use adult mice (e.g., C57BL/6).

- 2. Drug Preparation & Administration:

- Prepare this compound solution in a sterile vehicle like phosphate-buffered saline (PBS).

- Administer via intracortical microinjection or systemic injection (e.g., intraperitoneal). Effective doses in research are often in the range of 5-15 mg/kg for in vivo studies [7].

- 3. Visual Adaptation Protocol:

- Impose a preferred or non-preferred visual stimulus (e.g., a grating of a specific orientation) to the neuron(s) under investigation for a set adaptation period.

- 4. Electrophysiological Recording:

- Use in vivo electrophysiology (e.g., single-unit or multi-unit recordings) to measure neuronal responses in the visual cortex (e.g., primary visual cortex, V1).

- Record orientation tuning curves before and after the visual adaptation protocol.

- 5. Data Analysis:

- Quantify the shift in the preferred orientation of neurons.

- Calculate the Orientation Selectivity Index (OSI).

- Compare the magnitude of tuning shifts and the relationship between OSI and shift amplitude in this compound-treated subjects versus vehicle-treated controls.

Protocol 2: Activating Stress Kinases in Cell Culture

This protocol outlines the use of this compound to activate JNK and p38 MAPK pathways in mammalian cell lines [2] [6] [8].

- 1. Cell Culture:

- Use appropriate cell lines (e.g., C6 glioma cells, RAW264.7, HEK293, HeLa).

- Culture cells in standard medium (e.g., DMEM with 10% FCS) until they reach 60-80% confluence.

- 2. Serum Starvation: Incubate cells in low-serum medium (e.g., 0.5% FCS) for 3-24 hours to render them quiescent [2] [8].

- 3. This compound Stimulation:

- 4. Protein Extraction and Western Blot Analysis:

- Lyse cells to extract total protein.

- Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.

- Probe the membrane with antibodies against phospho-JNK and phospho-p38 MAPK to detect activated kinases.

- Re-probe with antibodies against total JNK and total p38 to confirm equal protein loading.

Experimental Data and Toxicological Profile

| Parameter | Details / Value | Context / Model |

|---|---|---|

| Effective Concentration | 0.1 - 10 µM [2] | General in vitro research |

| Cytotoxicity (IC₅₀) | 25.44 ng/mL (~0.096 µM) [7] | Mouse lymphocytes |

| Acute Toxicity (LD₅₀) | 119.64 mg/kg [7] | Single IV dose in mice |

| Therapeutic Window | 5 - 15 mg/kg (effective, low toxicity) [7] | In vivo mouse studies |

| Over-dosage Effects | 60 mg/kg (IV) caused pulmo-, nephro-, hepato-toxicity [7] | Single IV dose in mice |

Signaling Pathway Diagram

The diagram below illustrates the dual signaling actions of this compound, based on experimental evidence [1] [2] [6].

This compound's value in research stems from its dual action: inhibiting global protein synthesis while simultaneously and specifically activating key cellular stress pathways [5] [1] [8]. Its natural origin in Streptomyces griseolus makes it part of a important class of biologically active bacterial metabolites [1] [4].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | Purity >98% | CAS 22862-76-6 [alomone.com]

- 3. This compound-protein synthesis inhibitor ... [toku-e.com]

- 4. This compound - Protein Synthesis Inhibitor [agscientific.com]

- 5. This compound selectively inhibits orientation tuning shifts in ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | JNK activator | Mechanism | Concentration [selleckchem.com]

- 7. In vivo toxicological evaluation of this compound [sciencedirect.com]

- 8. This compound Selectively Desensitizes Signalling ... [pmc.ncbi.nlm.nih.gov]

how does anisomycin bind to the ribosome

Structural Mechanism of Binding

Anisomycin binds within the A-site cleft of the 50S/60S ribosomal subunit, a critical functional region also known as the peptidyl transferase center [1]. The table below details the key interactions between this compound and specific nucleotides in the 23S/28S rRNA that facilitate its binding and inhibitory action.

| Interaction Type | This compound Functional Group | Ribosomal Component (23S rRNA) | Role / Effect |

|---|---|---|---|

| Aromatic Stacking | p-Methoxyphenyl group | Base of C2452 (Cytosine 2452) | Inserts into and stacks against the base of C2452, providing binding affinity [1]. |

| Hydrogen Bonding | OH4 hydroxyl group | N4 of C2452 & O2 of U2500 | Positions the drug and stabilizes the complex [1]. |

| Hydrogen Bonding | N1 (part of the pyrrolidine ring) | O2 of C2452 & N3 of C2452 | Contributes to the specificity and stability of binding [1]. |

| Hydrogen Bonding | Carbonyl group | 2'-OH of A2503 (Adenine 2503) | Further anchors the drug in the A-site cleft [1]. |

| Ion Coordination | OH4 hydroxyl group | Potassium ion (K+) coordinated by G2061, G2447, A2451 | Links drug binding to a key structural metal ion in the ribosome [1]. |

Binding of this compound is associated with a conformational change in the ribosome. The A-site cleft undergoes an "opening" where:

- A2451 moves away from C2452 [1].

- The base of C2452 rotates toward the peptide exit tunnel [1].

- This conformational shift destabilizes the "closed" or

apo-state of the ribosome, facilitating drug binding and interfering with the proper placement of tRNA substrates [1].

Resistance Mutations and Their Mechanisms

Mutations in the 23S rRNA that confer resistance to this compound provide further insight into its binding site. These mutations can be broadly divided into two classes [1]:

- Direct Interference: Mutations that directly disrupt specific interactions between the ribosome and this compound (e.g., altering a nucleotide that forms a hydrogen bond with the drug).

- Conformational Stabilization: Mutations that stabilize the closed,

apo-conformation of the A-site cleft, making the transition to the drug-bound "open" state less favorable. The effects of these mutations can propagate over long distances through the rRNA structure [1].

The table below lists key resistance mutations identified in archaeal studies (Haloarcula marismortui and Halobacterium halobium), which affect nucleotides either in contact with this compound or located nearby [1].

| 23S rRNA Nucleotide (H. marismortui) | This compound Contact? | Resistance-Conferring Mutations |

|---|---|---|

| C2452 | Yes, large contact area | U [1] |

| U2500 | Yes, small contact area | A, C [1] |

| A2453 | Yes, small contact area | U, G, C [1] |

| G2447 | Yes, small contact area | A, C [1] |

| C2499 | No (~7.4 Å away) | U [1] |

| G2581 | No (~12.8 Å away) | A [1] |

Relationship between this compound binding, ribosomal conformational change, and resistance mechanisms.

Key Experimental Approaches

The structural and mechanistic insights into this compound binding are derived from several key experimental methodologies.

X-ray Crystallography

- Purpose: To determine high-resolution three-dimensional structures of the this compound-ribosome complex.

- Protocol Summary:

- Crystallization: Grow crystals of the large ribosomal subunit from a model organism like Haloarcula marismortui [1].

- Soaking: Introduce this compound by soaking the pre-formed crystals in a solution containing the drug (e.g., at 1 mM, 0.1 mM, or 0.01 mM concentrations) [1].

- Data Collection & Analysis: Collect X-ray diffraction data. Compute

(F_soaked - F_apo)difference Fourier maps using experimental phases from the apo-ribosome structure to reveal electron density specifically corresponding to the bound drug, pinpointing its location and orientation [1].

Functional Binding and Affinity Assays

- Purpose: To correlate structural binding with functional inhibition and determine binding affinity.

- Protocol Summary:

- Affinity Estimation: Use a crystallographic-based assay by soaking crystals with varying drug concentrations. The approximate dissociation constant (Kd) can be inferred from the lowest concentration at which positive electron density for the drug appears in difference maps (e.g., ~0.1 mM for H. marismortui large subunits) [1].

- Activity Inhibition: Measure the inhibition of protein synthesis in vitro using a poly(U)-directed cell-free translation system, which assesses phenylalanine incorporation into polypeptides in the presence of this compound [1].

Resistance Mutation Analysis

- Purpose: To identify the binding site and understand the functional significance of specific rRNA nucleotides.

- Protocol Summary:

- Isolate Mutants: Generate or obtain mutant strains (e.g., of H. marismortui or Halobacterium halobium) that show phenotypic resistance to this compound [1].

- Sequence rRNA: Identify the specific nucleotide changes in the 23S rRNA of these resistant strains [1].

- Determine Mutant Structures: Solve the crystal structures of mutant large ribosomal subunits (with and without bound drug) to visualize the structural and conformational consequences of the mutations [1].

Beyond Translation Inhibition: Signaling Effects

It is important to note that this compound has a dual function in mammalian cells. At sub-inhibitory concentrations, it acts as a potent signaling agonist, strongly activating stress-activated protein kinase pathways like JNK/SAPK and p38/RK, leading to immediate-early gene induction [2]. This signaling effect is highly specific, as other translation inhibitors like puromycin and emetine do not elicit a similar robust response, dissociating it from the general stress of translational arrest [2].

References

anisomycin peptidyl transferase inhibition mechanism

Mechanism of Peptidyl Transferase Inhibition

Anisomycin acts as a competitive inhibitor for the A-site binding of the aminoacyl-tRNA during the peptidyl transferase reaction [1].

| Inhibition Parameter | Details |

|---|---|

| Primary Target | Peptidyl transferase center of the large (60S) eukaryotic ribosome [2] [3] [4] |

| Molecular Interaction | Binds to the ribosomal A-site, physically blocking incoming aminoacyl-tRNAs [5] |

| Key Structural Feature | The para-methoxyphenyl group inserts into the ribosomal A-site, disrupting its function [5] |

| Inhibition Constant (Ki) | ~ 0.2 μM (from rabbit reticulocyte ribosome kinetics) [1] |

The binding of this compound physically occludes the ribosomal A-site, preventing the correct positioning of the aminoacyl-tRNA acceptor stem and inhibiting the nucleophilic attack reaction necessary for peptide bond formation [5].

Experimental Evidence and Protocols

The following experimental approaches are used to study this compound's mechanism:

| Experimental Approach | Key Findings |

|---|---|

| Puromycin Reaction Assay [1] | This compound competitively inhibits the puromycin reaction (a peptidyl transferase assay), with a Ki of ~0.2 μM. |

| In Vitro Frameshifting Assays [2] | This compound specifically alters efficiency of -1 ribosomal frameshifting (requiring occupied A- and P-sites) but not +1 frameshifting. |

| Viral Propagation Studies [2] | At sublethal doses, promotes loss of yeast L-A double-stranded RNA virus that relies on -1 frameshifting for Gag-Pol fusion protein production. |

| Radioactive Ligand Binding [6] | [³H]this compound binds directly to eukaryotic ribosomes, allowing study of binding affinity and location. |

Detailed Protocol: Puromycin Reaction Assay for Peptidyl Transferase Activity [1]

This assay directly measures the peptidyl transferase reaction. The workflow is as follows:

Experimental workflow for puromycin reaction assay.

- Ribosomal Complex Formation: Pre-bind rabbit reticulocyte ribosomes with poly(U) mRNA and Ac[³H]Phe-tRNA in the P-site to form Complex C. Isolate the complex free of unbound tRNA using cellulose nitrate filter disks.

- Inhibition: React the isolated Complex C with excess puromycin in the presence of varying concentrations of this compound.

- Reaction and Quantification: The ribosome-catalyzed reaction (C + S ⇌ CS → C' + P) proceeds. Stop the reaction and quantify the formed Ac[³H]Phe-puromycin product.

- Kinetic Analysis: Analyze the progress of this pseudo-first-order reaction to determine the apparent rate constant (kobs) at different this compound concentrations. The inhibition constant (Ki) can be calculated from this data.

Broader Implications as an Antiviral Agent

This compound's specific inhibition of peptidyl transferase and resulting alteration of -1 ribosomal frameshifting efficiency provides a unique antiviral strategy [2]. Many viruses of clinical, veterinary, and agricultural importance rely on programmed -1 ribosomal frameshifting to produce the correct ratios of structural and enzymatic proteins [2]. By disrupting this precise regulatory mechanism, this compound can promote the loss of viral pathogens without necessarily killing the host cell, suggesting potential for development as a broad-spectrum antiviral agent [2].

References

- 1. Kinetics of Inhibition of Rabbit Reticulocyte ... [sciencedirect.com]

- 2. Peptidyl-transferase inhibitors have antiviral properties by ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Biosynthesis of the benzylpyrrolidine precursor in this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. [3H]this compound binding to eukaryotic ribosomes [sciencedirect.com]

Mechanism of Action and Binding Interactions

Anisomycin acts on the peptidyl transferase center (PTC) in the large (50S/60S) ribosomal subunit. Its binding mimics key elements of substrate tRNAs to disrupt peptide bond formation [1] [2] [3].

- Binding Site: this compound binds exclusively to the A-site cleft of the large ribosomal subunit. This is a wedge-shaped gap between nucleotides A2451 and C2452 (using E. coli numbering) [1] [3].

- Primary Inhibition Mechanism: The drug acts as a competitive inhibitor, competing with the amino acid side chains of aminoacyl-tRNAs for binding to the A-site cleft. By occupying this space, it physically blocks the proper positioning and accommodation of the incoming aminoacyl-tRNA, thereby inhibiting peptidyl transferase activity [1] [4] [3].

- Key Molecular Interactions: The affinity and specificity of this compound are primarily mediated by aromatic stacking and hydrogen bonding [1] [3].

- Aromatic Stacking: The aromatic p-methoxyphenyl group of this compound inserts into the A-site cleft and stacks on the base of nucleotide C2452 [1] [3].

- Hydrogen Bonding: Multiple hydrogen bonds stabilize the interaction:

- Metal Ion Coordination: The OH4 group also coordinates a potassium ion that is bound to a base triple formed by G2061, G2447, and A2451 [1] [3].

- Induced Conformational Change: Binding of this compound is associated with a small conformational change that "opens" the A-site cleft. This involves A2451 moving away from C2452, and a rotation of the C2452 base. This opening is stabilized by the drug and displaces a water molecule that is present in the "closed," apo-conformation of the ribosome [1] [3].

Mutations Conferring this compound Resistance

Studies on Haloarcula marismortui have identified specific mutations in 23S rRNA that confer resistance to this compound. These can be divided into two mechanistic classes [1] [4]. The table below summarizes key resistance-conferring mutations.

Table: this compound Resistance Mutations in 23S rRNA

| Nucleotide (E. coli #) | Contact with this compound? | Resistance Mutations Identified | Proposed Resistance Mechanism |

|---|---|---|---|

| C2452 | Yes, extensive (++) | U | Class 1: Directly disrupts stacking and H-bonding interactions with the drug [1]. |

| U2500 | Yes, small (+) | A, C | Class 2: Stabilizes the closed, apo-conformation of the A-site cleft, making the drug-binding competent state less favorable [1]. |

| A2453 | Yes, small (+) | U, G, C | Class 2: Stabilizes the closed, apo-conformation of the A-site cleft [1]. |

| G2447 | Yes, small (+) | A, C | Class 2: Stabilizes the closed, apo-conformation; part of the base triple with G2061/A2451 coordinating a K+ ion [1]. |

| G2576 | No (~7.1 Å away) | U | Class 2: Allosteric effect; mutation propagates through the rRNA to stabilize the closed conformation of the A-site cleft from a distance [1]. |

| G2581 | No (~12.8 Å away) | A | Class 2: Allosteric effect; similar to G2576U, stabilizes the closed conformation from a distant site [1]. |

Key Experimental Approaches

Several biochemical and structural methods are central to characterizing this compound-ribosome interactions.

Structural Biology Workflow

The diagram below outlines a typical workflow for determining ribosome-antibiotic structures via X-ray crystallography, which revealed the precise binding interactions and resistance mechanisms of this compound [1] [5].

Quantitative Binding and Inhibition Assays

- Affinity Measurement via Crystallography: The dissociation constant (Kd) of this compound for the H. marismortui large subunit was estimated crystallographically. Soaking crystals with varying drug concentrations (1 mM, 0.1 mM, 0.01 mM) and analyzing difference electron density maps indicated a Kd on the order of ~0.1 mM [1].

- Functional Inhibition Assays: The puromycin reaction is a well-established method to assay peptidyltransferase activity in vitro. This pseudo-first-order reaction measures the rate of peptide bond formation between a peptidyl-tRNA analog and puromycin. This compound acts as a mixed-type inhibitor in this system, decreasing the rate constant of the puromycin reaction and increasing the apparent Michaelis constant [6].

Key Takeaways for Research and Development

- A-Site Specificity: this compound is a classic A-site binder, and its core structure is a valuable scaffold for designing inhibitors that target this specific pocket on the large ribosomal subunit.

- Dual Resistance Mechanisms: Resistance can arise not only from mutations that directly disrupt drug binding (Class 1) but also from allosteric mutations (Class 2) that stabilize the ribosome in a conformation incompatible with drug binding, even when located far from the binding site [1] [4].

- Exploiting Conformational Dynamics: The this compound-bound "open" conformation of the A-site cleft is a critical feature. Strategies to design analogs with higher affinity for this state or that can force its formation could overcome some resistance mechanisms.

References

- 1. Mutations Outside the this compound Binding Site Can Make ... [pmc.ncbi.nlm.nih.gov]

- 2. Ribosome-Targeting Antibiotics: Modes of Action, ... [pmc.ncbi.nlm.nih.gov]

- 3. Mutations Outside the this compound-Binding Site Can Make ... [sciencedirect.com]

- 4. Mutations outside the this compound-binding site can ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3CC4: Co-crystal Structure of this compound Bound to the 50S ... [rcsb.org]

- 6. Kinetics of Inhibition of Rabbit Reticulocyte ... [sciencedirect.com]

anisomycin effects on MAPK JNK p38 signaling

Signaling Pathway and Mechanisms

The following diagram maps the core signaling pathway and key cellular effects triggered by anisomycin.

This compound activates JNK/p38 signaling, driving gene expression and ferroptosis.

Quantitative Data on this compound Effects

The table below summarizes key quantitative findings from experimental studies.

| Cell Line / System | This compound Concentration | Treatment Duration | Key Observed Effects |

|---|---|---|---|

| Hep3B / HCCLM3 (HCC) [1] | Not specified in abstract | 24 hours (viability), 12 hours (colony formation) | ↓ Cell viability, ↓ Colony formation, ↑ Cell death, ↑ Lipid ROS, ↑ Iron, ↑ MDA, ↑ p-p38, ↑ p-H3S10, ↑ NCOA4 |

| IEC-18 (Intestinal Epithelial) [2] | Not specified in abstract | Not specified in abstract | ↑ COX-2 mRNA, ↑ p-p38, ↑ p-CREB |

| HeLa (Cervical Carcinoma) [3] | 0.07 - 40 µM | 30 minutes | ↑ p-p38 (phosphorylation) |

Experimental Protocol: Detecting p38 Activation

This detailed protocol for detecting this compound-induced p38 phosphorylation in HeLa cells can be adapted for other cell lines [3].

1. Cell Preparation and Treatment

- Cell Line: HeLa cells (can be substituted with other adherent cell lines).

- Plating: Plate 15,000 cells per well in a 96-well plate with clear bottom and black sides. Culture until ~80% confluency.

- Treatment: Prepare a serial dilution of this compound (e.g., from 0.07 µM to 40 µM) in serum-free media. Treat cells for 30 minutes.

2. Cell Fixation and Permeabilization

- Fixation: Remove media and add 3.7% formaldehyde in PBS for 20 minutes at room temperature (RT).

- Permeabilization: Remove fixative and wash cells five times with 0.1% Triton X-100 in PBS.

3. Immunostaining

- Blocking: Block cells with Intercept (or similar) Blocking Buffer for 1.5 hours at RT.

- Primary Antibodies: Incubate with a combination of primary antibodies in blocking buffer for 2 hours at RT.

- Target: Rabbit anti-phospho-p38 (Thr180/Tyr182) (e.g., Cell Signaling #9211), 1:100 dilution.

- Normalization Control: Mouse anti-total ERK2 (e.g., Santa Cruz sc-1647), 1:100 dilution.

- Washing: Wash five times with 0.1% Tween 20 in PBS.

- Secondary Antibodies: Incubate with fluorescently-labeled secondary antibodies in blocking buffer for 1 hour at RT, protected from light.

- Recommendations: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse, both at 1:800 dilution.

4. Imaging and Analysis

- Scanning: Image the plate using an Odyssey or similar imaging system, scanning at 700 nm and 800 nm channels.

- Data Normalization: For each well, normalize the p-p38 signal (800 nm channel) to the total ERK2 signal (700 nm channel) to account for cell number variations.

Key Mechanistic Insights and Research Implications

- Ferroptosis Induction: The discovery that this compound-activated p38 MAPK promotes ferroptosis in HCC cells via histone H3 phosphorylation reveals a novel link between epigenetic regulation and non-apoptotic cell death [1]. Targeting this pathway could be a promising strategy for cancers resistant to conventional therapies.

- Pathway-Specific Desensitization: this compound induces highly specific homologous desensitization, meaning pre-treatment can selectively blunt subsequent JNK/p38 activation by this compound itself and certain other stimuli like UV radiation [4]. This phenomenon is crucial for designing sequential drug treatments to avoid unintended pathway interference.

- Transcriptional Regulation: p38 activation by this compound leads to phosphorylation of transcription factors like CREB and histones, subsequently inducing expression of genes such as COX-2 and immediate-early genes (c-Fos, c-Jun) [4] [2]. This underscores its role in shaping the cellular transcriptional response to stress.

References

- 1. Modulation of the p38 MAPK Pathway by this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces COX-2 mRNA expression through p38 ... [sciencedirect.com]

- 3. Detecting p38 Activation in HeLa Cells Following ... [licorbio.com]

- 4. selectively desensitizes this compound components involved... signalling [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Anisomycin in Protein Synthesis Inhibition Studies

Introduction to Anisomycin

This compound is a potent protein synthesis inhibitor originally isolated from Streptomyces griseolus and Streptomyces roseochromogenes that has become an invaluable tool in cell biology research. This antibiotic exhibits dual functionality in experimental settings: it directly inhibits protein translation by binding to the 60S ribosomal subunit while simultaneously activating several stress-activated protein kinases, including JNK/SAPK and p38 MAPK. These properties make this compound particularly useful for researchers investigating protein synthesis dynamics, cellular stress responses, and signal transduction pathways. The compound's ability to rapidly halt translation while inducing stress kinase pathways has enabled its application across diverse research areas, from neuroscience (where it helps study memory consolidation) to cancer biology (where it can induce apoptosis in certain cell lines). This protocol provides detailed methodologies for using this compound effectively in cell culture systems, with emphasis on both its primary function as a translation inhibitor and its secondary effects on cellular signaling pathways.

Basic Properties and Mechanism of Action

Chemical and Physical Properties

This compound (molecular formula: C~14~H~19~NO~4~; molecular weight: 265.3 g/mol) is a small molecule organic compound characterized by a pyrrolidine ring structure connected to a methoxyphenyl group. The compound typically appears as a white to off-white crystalline powder with a melting point ranging between 139-143°C and is highly soluble in organic solvents such as DMSO (100 mg/mL) and methanol (50 mg/mL). This compound remains stable for at least 24 months when stored lyophilized at -20°C with protection from light, though once reconstituted in solution, it should be used within one month with storage at -20°C and minimal freeze-thaw cycles to maintain potency [1].

Molecular Mechanism of Protein Synthesis Inhibition

This compound exerts its primary function by specifically binding to the 60S ribosomal subunit in eukaryotic cells, thereby preventing peptide bond formation during the elongation phase of protein synthesis. This binding interaction effectively blocks translational elongation by inhibiting the peptidyl transferase activity of the ribosome, leading to stabilization of polysomes and complete arrest of protein synthesis. The specificity of this interaction makes this compound particularly valuable for studying protein turnover, half-life, and the dependence of biological processes on de novo protein synthesis. It is important to note that unlike other protein synthesis inhibitors such as puromycin and emetine, this compound possesses the unique secondary characteristic of potently activating stress-activated kinase pathways, often at concentrations below those required for complete translational inhibition [2] [3].

Experimental Guidelines and Parameters

Working Concentration Guidelines

Table 1: Recommended this compound Concentrations for Various Applications

| Application | Concentration Range | Incubation Time | Primary Effect |

|---|---|---|---|

| General protein synthesis inhibition | 5-50 µg/ml | 15 minutes to several hours | Ribosomal inhibition |

| Stress kinase activation (JNK/p38) | 25-50 ng/ml (subinhibitory) | 5-60 minutes | Kinase pathway induction |

| Apoptosis induction in cancer cells | 10-100 µg/ml | 1-24 hours | Cell death initiation |

| Memory consolidation studies | 10-20 µg/ml | Varies with model system | Blockade of protein-dependent plasticity |

The appropriate concentration of this compound must be determined empirically for each specific cell type and experimental context. For most protein synthesis inhibition applications in mammalian cell culture, a concentration range of 5-50 µg/ml reliably achieves >95% inhibition of translation. Notably, subinhibitory concentrations (as low as 25-50 ng/ml) have been demonstrated to effectively activate stress-activated protein kinases without completely blocking protein synthesis, enabling researchers to dissect these two physiological effects [2] [1].

Preparation of Stock and Working Solutions

Stock Solution Preparation (25 mg/ml)

- Obtain lyophilized this compound (typically supplied in 10 mg aliquots).

- Add 400 µl of molecular biology grade DMSO directly to the 10 mg aliquot to achieve a final concentration of 25 mg/ml.

- Vortex gently until completely dissolved.

- Aliquot the stock solution into small volumes (e.g., 10-20 µl) to minimize freeze-thaw cycles.

- Store aliquots at -20°C protected from light with guaranteed stability for approximately one month [1].

Working Solution Preparation

- Thaw a single aliquot of stock solution (25 mg/ml in DMSO) on ice.

- Dilute in pre-warmed serum-free or complete cell culture medium to achieve the desired final concentration.

- Mix thoroughly by gentle vortexing.

- Use immediately after preparation for optimal activity.

Important Note: The final DMSO concentration in cell culture media should not exceed 0.1-0.2% to avoid solvent toxicity effects. For a 50 µg/ml working concentration, this would represent a 1:500 dilution from the 25 mg/ml stock [1].

Cell Treatment Protocol

- Cell Preparation: Plate cells at appropriate density (e.g., 15,000 cells/well for a 96-well plate) and culture until ~80% confluency in complete growth medium [4].

- Pretreatment Considerations: For stress kinase studies, serum starvation (0.5% FBS) for 12-18 hours prior to treatment may enhance responsiveness to this compound stimulation [2].

- Media Replacement: Carefully remove existing growth media and replace with pre-warmed treatment media containing the appropriate concentration of this compound.

- Incubation: Incubate cells with this compound for the predetermined time period (typically 15 minutes to 24 hours depending on the experimental objective) at 37°C with 5% CO~2~.

- Termination: Remove this compound-containing media and wash cells twice with cold phosphate-buffered saline (PBS) to terminate treatment.

- Sample Collection: Proceed with downstream applications including protein extraction, RNA isolation, or fixation for immunohistochemistry based on experimental requirements [2] [4].

Essential Experimental Controls

Proper experimental design must include these critical control conditions:

- Vehicle Control: Cells treated with equivalent concentration of DMSO (the solvent) without this compound.

- Untreated Control: Cells maintained in parallel without any treatment.

- Positive Controls: For protein synthesis inhibition experiments, consider alternative translation inhibitors (e.g., cycloheximide) to confirm expected cellular responses.

- Time Course Controls: When examining temporal effects, include untreated samples at each collection time point.

Critical Considerations for Experimental Design

Understanding Dual Signaling Effects

Researchers must recognize that this compound exerts dual physiological effects in most cell types: direct inhibition of protein synthesis and concurrent activation of stress kinase pathways. At concentrations that effectively inhibit translation (typically >1 µg/ml), this compound strongly activates the stress-activated protein kinases JNK/SAPK and p38 MAPK, resulting in downstream phosphorylation of transcription factors and rapid induction of immediate-early genes such as c-fos, fosB, c-jun, junB, and junD [2] [1]. This dual activity necessitates careful experimental design and appropriate controls to distinguish between effects attributable to protein synthesis inhibition versus those resulting from stress pathway activation.

Table 2: this compound's Effects on Key Signaling Pathways

| Signaling Pathway | Effect | Downstream Consequences | Relevant Concentrations |

|---|---|---|---|

| Ribosomal translation | Inhibition | Blockade of protein synthesis | >1 µg/ml |

| JNK/SAPK pathway | Strong activation | c-Jun phosphorylation, AP-1 activation | 25 ng/ml - 50 µg/ml |

| p38 MAPK pathway | Strong activation | MAPKAP kinase-2 activation, transcription factor phosphorylation | 25 ng/ml - 50 µg/ml |

| p70/85 S6 kinase | Activation | Ribosomal protein S6 phosphorylation | 25 ng/ml - 50 µg/ml |

Cell Type-Specific Considerations

The response to this compound can vary significantly between different cell types, necessitating preliminary optimization experiments:

- Macrophages demonstrate particular sensitivity to this compound-induced apoptosis compared to smooth muscle cells, with observed differential sensitivity in experimental models [5].

- Neuronal cells show concentration-dependent vulnerability, with mechanisms involving both apoptosis and necroptosis pathways in ischemia models [6].

- Cancer cell lines exhibit variable sensitivity, with some showing significant apoptosis induction at concentrations between 10-100 µg/ml [1].

- Primary cells generally require more extensive optimization than immortalized cell lines due to increased sensitivity.

Time Course Considerations

The temporal aspects of this compound treatment critically influence experimental outcomes:

- Rapid effects (5-60 minutes): Stress kinase phosphorylation and immediate-early gene induction are typically observed within minutes of treatment [1] [4].

- Intermediate effects (1-12 hours): Significant inhibition of protein synthesis and initiation of apoptotic signaling in sensitive cell types.

- Extended exposure (>24 hours): Potential for significant cytotoxicity and cell death in sensitive cell populations.

Visualization of this compound Mechanisms and Protocols

The following diagrams illustrate key mechanistic and procedural aspects of this compound application in cell culture systems:

Diagram 1: Dual Mechanisms of this compound Action. This diagram illustrates this compound's two primary cellular effects: inhibition of protein synthesis through ribosomal binding and activation of stress kinase pathways leading to gene expression changes and potential apoptosis.

Diagram 2: Experimental Workflow for this compound Treatment. This flowchart outlines the key steps in preparing and applying this compound to cell cultures, highlighting critical stages in the experimental protocol.

Troubleshooting and Optimization Guidelines

Common Technical Issues and Solutions

- Insufficient Protein Synthesis Inhibition: Confirm compound activity by testing known responsive pathways (e.g., stress kinase activation) and check stock solution age and storage conditions. Fresh stock preparation may be necessary if inhibition is inadequate.

- Excessive Cell Death: Reduce treatment concentration and/or duration. Include viability assays (e.g., MTT, ATP detection) to establish optimal conditions for specific cell types.

- Variable Responses Between Experiments: Ensure consistent cell passage number, confluency at treatment, and serum concentration during treatment. Standardize serum starvation protocols if applicable.

- High Background in Signaling Studies: Include appropriate pharmacological inhibitors (e.g., SP600125 for JNK pathway) to confirm pathway specificity of observed effects [6].

Validation of Treatment Efficacy

Researchers should incorporate these validation assays to confirm this compound activity:

- Protein Synthesis Measurement: Direct quantification using ^35^S-methionine/cysteine incorporation or fluorescent non-canonical amino acid tagging (FUNCAT).

- Stress Pathway Activation: Western blot analysis for phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38) following brief treatments (15-60 minutes) [4].

- Immediate-Early Gene Induction: RT-qPCR or Western blot analysis of c-fos or c-jun expression following 30-120 minutes of treatment.

- Morphological Assessment: Microscopic examination of cell morphology changes, particularly in apoptosis-prone cell types.

Applications in Research and Specialized Methodologies

Specialized Experimental Applications

Beyond general protein synthesis inhibition, this compound has several specialized research applications:

- Memory Consolidation Studies: this compound administration inhibits protein synthesis-dependent memory consolidation in neuroscience research, typically used at 10-20 µg/ml in neuronal cultures or localized intracerebral injection in vivo [3] [7].

- Apoptosis Research: The compound induces apoptosis in various cancer cell lines, with mechanisms involving both mitochondrial pathways and stress kinase activation [1] [5].

- Necroptosis Inhibition: Paradoxically, this compound has demonstrated protective effects against OGD-induced necroptosis in neuronal cells through upregulation of CHIP E3 ligase and subsequent degradation of RIPK1/RIPK3 proteins [6].

- Parasitology Research: this compound exhibits broad-spectrum anti-parasitic activity against pathogens including Entamoeba histolytica, Naegleria fowleri, and Plasmodium falciparum, often with more rapid action than conventional antiparasitic agents [8].

Complementary Experimental Approaches

For researchers seeking to dissect this compound-specific effects from general translation inhibition:

- Alternative Translation Inhibitors: Cycloheximide (different ribosomal binding site), puromycin (aminoacyl-tRNA analog), or emetine (alternative mechanism) can help distinguish pathway-specific effects.

- Pharmacological Inhibition of Stress Pathways: Combined treatment with JNK (SP600125) or p38 (SB203580) inhibitors can isolate translation inhibition effects from stress pathway activation.

- Time-Course Experiments: Early time points (15-60 minutes) may reveal primary signaling effects before secondary consequences of protein synthesis inhibition dominate.

Conclusion

This compound represents a versatile and potent tool for investigating protein synthesis and cellular stress responses in experimental cell biology. Its dual functionality as both a translation inhibitor and stress pathway activator necessitates careful experimental design and appropriate controls, but this very property enables researchers to explore the complex interplay between protein synthesis and stress signaling pathways. The protocols outlined herein provide a foundation for effective application of this compound in diverse research contexts, with emphasis on standardized methodologies that enhance reproducibility across experimental systems. By understanding the compound's mechanisms, optimizing treatment parameters for specific cell types, and implementing robust validation assays, researchers can effectively leverage this compound's unique properties to advance our understanding of cellular physiology and signaling dynamics.

References

- 1. This compound #2222 [cellsignal.com]

- 2. This compound Selectively Desensitizes Signalling ... [pmc.ncbi.nlm.nih.gov]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Detecting p38 Activation in HeLa Cells Following ... [licorbio.com]

- 5. The Protein Synthesis Inhibitor this compound Induces ... [sciencedirect.com]

- 6. This compound prevents OGD-induced necroptosis by ... [nature.com]

- 7. This compound - an overview [sciencedirect.com]

- 8. Identification of this compound , prodigiosin and obatoclax as compounds... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Using Anisomycin in Memory Consolidation Research

Introduction to Anisomycin in Memory Research

This compound is a potent protein synthesis inhibitor that has become an indispensable tool in neuroscience research for investigating the molecular mechanisms of memory consolidation and reconsolidation. By blocking translational processes in neurons, this compound allows researchers to examine the fundamental dependence of long-term memory formation on de novo protein synthesis. The drug exerts its effects by inhibiting peptidyl transferase activity, thereby preventing peptide bond formation during protein translation and effectively suppressing up to 90% of protein synthesis when administered at appropriate concentrations. This application note provides comprehensive methodological guidance for researchers studying memory processes across various experimental models, from rodent behavioral paradigms to invertebrate systems.

The theoretical foundation underlying this compound use stems from the long-established principle that memory stabilization requires new protein synthesis within specific time windows after learning or memory retrieval. Since the initial discoveries of protein synthesis dependence in memory formation decades ago, this compound has been validated across numerous species and learning paradigms, consistently demonstrating that administration during critical post-acquisition periods disrupts the consolidation of long-term memories while typically sparing short-term memory processes. This temporal sensitivity has enabled researchers to map the molecular timelines of memory stabilization and identify brain regions critical for different memory types, significantly advancing our understanding of memory organization in the brain.

Drug Profile and Experimental Considerations

Chemical Properties and Mechanism of Action

- Molecular Formula: C₁₄H₁₉NO₄

- Molecular Weight: 265.31 g/mol

- Mechanism: this compound inhibits protein synthesis by blocking peptidyl transferase activity on the 60S ribosomal subunit, thereby preventing peptide bond formation and subsequent chain elongation

- Solubility: Requires specialized vehicles for dissolution, including β-cyclodextrin (10% w/v in PBS) for systemic administration or acidified PBS (with HCl/NaOH pH adjustment) for intracerebral infusion

- Stability: Fresh preparation recommended; aliquots can be stored at -20°C for limited periods protected from light

Critical Experimental Design Considerations

When planning experiments with this compound, researchers must consider several key factors that significantly influence experimental outcomes. The timing of administration represents perhaps the most critical variable, with consolidation studies typically requiring immediate post-training delivery while reconsolidation studies necessitate administration within narrow windows following memory reactivation. The dosage and route of administration must be optimized for the specific species and targeted brain region, with systemic administration affecting global protein synthesis while intracerebral methods allow region-specific investigation. Additionally, researchers must carefully control for non-specific effects of this compound, including potential neurotoxicity, stress responses, and illness-inducing properties that might indirectly influence memory performance rather than directly affecting consolidation mechanisms.

The selection of appropriate behavioral paradigms should align with the research questions and targeted neural circuits. Different memory types exhibit varying sensitivity to protein synthesis inhibition based on their neural substrates and computational complexity. Furthermore, researchers must implement rigorous histological verification procedures for intracerebral administration studies to confirm injection placement and assess potential tissue damage. These methodological considerations collectively ensure that observed effects genuinely reflect the disruption of protein synthesis-dependent memory processes rather than experimental artifacts.

Administration Protocols and Dosing

Systemic Administration Protocol

Systemic administration of this compound provides a whole-brain approach to protein synthesis inhibition suitable for investigating globally distributed memory systems or when targeting specific brain regions is technically challenging. This method induces widespread protein synthesis suppression but may produce peripheral side effects that require careful control conditions.

Table 1: Systemic Administration Parameters for Different Species

| Species | Dosage | Vehicle | Volume | Injection Schedule | Key Applications |

|---|---|---|---|---|---|

| Mice | 75-150 mg/kg | 10% β-cyclodextrin in PBS | 10 mL/kg | Immediate and 2h post-training | Contextual fear conditioning [1] |

| Rats | 150 mg/kg | Acidified saline (pH 7.2) | 1 mL/kg | Single immediate injection | Pavlovian conditioned approach [2] |

| Aplysia | Varying concentrations | Seawater-based solutions | Bath application | Timing protocol-dependent | Feeding behavior learning [3] |

Preparation Procedure:

- Weigh this compound powder using an analytical balance

- For mouse studies: Dissolve in 10% w/v β-cyclodextrin/PBS solution to concentration of 7.5 mg/mL

- For rat studies: Initially dissolve in 1N HCl, then dilute with physiological saline and adjust pH to 7.2 with NaOH

- Sonicate solution if necessary to ensure complete dissolution

- Filter sterilize using 0.22μm filter for intracerebral administrations

- Prepare fresh for each experiment or store aliquots at -20°C for limited periods

Administration Method:

- Inject subcutaneously (systemic) or intraperitoneally immediately following behavioral training or memory reactivation

- For prolonged protein synthesis inhibition, administer second dose 2 hours after initial injection [1]

- Control animals receive equal volume of vehicle solution using identical procedures

- Monitor animals for acute stress responses following administration

Intracerebral Administration Protocol

Intracerebral administration enables region-specific investigation of protein synthesis requirements in memory processes, allowing researchers to pinpoint specific neuroanatomical substrates and minimize peripheral confounds. This approach requires stereotaxic surgery and precise histological verification but provides superior anatomical resolution.

Table 2: Intracerebral Administration Parameters for Key Brain Regions

| Brain Region | Dosage | Volume/Side | Infusion Rate | Coordinates (mm from Bregma) | Memory Paradigm |

|---|---|---|---|---|---|

| Dorsal Hippocampus | 40 μg/μL | 0.25 μL/side | 0.25 μL/min | AP: -1.7, ML: ±1.5, DV: -2.0 | Contextual fear memory [1] |

| Amygdala (LBA) | 80-125 μg/μL | 0.5-1.0 μL/side | 0.25 μL/min | Region-dependent | Fear memory reconsolidation [4] |

| Medial Prefrontal Cortex | 160 μg/μL | 0.5-1.0 μL/side | 0.25 μL/min | Region-dependent | Trace fear conditioning [5] |

Surgical Procedure:

- Anesthetize animals with isoflurane (2-5% in air) or appropriate anesthetic

- Secure in stereotaxic apparatus with body temperature maintenance

- Expose skull and level relative to Bregma and Lambda

- Drill bilateral burr holes above target regions using aseptic technique

- Lower injection cannulae slowly to target coordinates

- Infuse solution at controlled rate (typically 0.25 μL/min)

- Maintain injector in place for 30-60 seconds post-infusion to ensure diffusion

- Withdraw injector slowly and close surgical site

Histological Verification:

- Following behavioral testing, perfuse animals transcardially with formalin

- Extract brains and section using cryostat (40-60μm thickness)

- Stain sections with Cresyl Violet or similar histological stain

- Verify injection placements microscopically and exclude animals with inaccurate placements

- Document tissue damage or inflammation at injection sites

Behavioral Paradigms and Experimental Designs

Memory Consolidation Protocols

Memory consolidation studies investigate the stabilization process that transforms newly acquired information into long-term storage, with this compound administration targeting the critical post-acquisition period when protein synthesis dependence is maximal.

Contextual Fear Conditioning (Rodents):

- Training: Animals placed in conditioning chamber for 5-10 min, receiving 2-3 footshocks (0.35-0.5 mA, 2 sec duration) at specified intervals [1] [6]

- This compound Administration: Systemic or intrahippocampal injection immediately following training session

- Testing: Re-exposure to conditioning context 24-48 hours later without footshocks

- Measurement: Freezing behavior quantified as memory index; comparison between this compound and vehicle groups

- Key Findings: Consistent impairment in long-term memory formation at 24-48h while short-term memory (1-4h) remains intact [1]

Object Location Memory (Rodents):

- Habituation: Animals explore empty apparatus for 5-10 min daily for 3-5 days

- Training: Animals explore two identical objects for 5-10 min (insufficient for long-term memory formation)

- This compound Administration: Intra-dorsal hippocampal injection immediately post-training

- Testing: One object moved to novel location after 24h; animal exploration measured

- Measurement: Discrimination index calculated as (time with novel - time with familiar)/(total exploration time)

- Key Findings: 5min training produces memory lasting 1h but not 24h; this compound prevents exercise-induced enhancement of persistence [7]

Aplysia Feeding Behavior:

- Training: Animals receive paired training where food is presented but cannot be swallowed

- This compound Administration: Bath application during or following training sessions

- Testing: Measure feeding responses to subsequent food presentations

- Measurement: Duration of feeding attempts and responsiveness to food stimuli

- Key Findings: Protein synthesis inhibition during inactive phase enables typically ineffective training to produce long-term memory [3]

Memory Reconsolidation Protocols

Memory reconsolidation studies examine the lability of reactivated memories, wherein retrieved memories return to a unstable state requiring protein synthesis for restabilization, providing insights into memory updating mechanisms.

Fear Memory Reconsolidation (Amygdala-Dependent):

- Training: Standard fear conditioning protocol (as above)

- Reactivation: Brief re-exposure to conditioned context or cue (1-5 min) without reinforcement 24h or 14 days after training [4]

- This compound Administration: Intra-amygdala infusion immediately following reactivation session

- Testing: Re-exposure to conditioned stimulus 24h later

- Measurement: Freezing behavior compared to non-reactivated controls

- Key Findings: Robust impairment when administered after reactivation but not without reactivation; effect time-limited (up to 6h post-reactivation) [4]

Trace Fear Conditioning (Hippocampal-Dependent):

- Training: CS (tone) and US (footshock) separated by trace interval (15-30s); intensive training (2 days, 8 trials/day) required for reconsolidation effect [5]

- Reactivation: Single CS presentation in novel context 24h after training

- This compound Administration: Intra-hippocampal infusion immediately post-reactivation

- Testing: CS presentations 24-48h after reactivation

- Measurement: Freezing during trace period compared to controls

- Key Findings: Hippocampal protein synthesis necessary for reconsolidation; mPFC not involved in reconsolidation despite consolidation role [5]

Pavlovian Conditioned Approach (Appetitive):

- Training: CS+ (light or tone) paired with sucrose delivery; CS- not reinforced

- Reactivation: Brief CS+ presentations without reward after training

- This compound Administration: Systemic injection post-reactivation

- Testing: CS presentations after 24h

- Measurement: Approach behavior during CS and port entries

- Key Findings: No reconsolidation effect observed despite consolidation impairment, suggesting memory-type specific sensitivity [2]

Data Interpretation and Troubleshooting

Control Experiments and Validation

Implementing appropriate control conditions is essential for distinguishing specific effects on memory processes from non-specific performance effects. The following control conditions should be included in experimental designs:

- Vehicle Controls: Animals receiving identical treatment with drug vehicle alone to control for injection stress and solvent effects

- Non-Reactivated Controls: For reconsolidation studies, animals receiving this compound without memory reactivation to confirm retrieval-dependence

- Delayed Administration: Administration outside the critical protein synthesis window (typically 4-6 hours post-training) to establish temporal specificity

- Short-Term Memory Testing: Assessment at 1-4 hours post-training to confirm short-term memory sparing while long-term memory impaired

- Locomotor and Sensory Controls: Open field tests, pain sensitivity thresholds, and sensory function assessments to rule out performance confounds

Protein Synthesis Inhibition Validation:

- Quantitative measurement of protein synthesis inhibition rates using radiolabeled amino acid incorporation assays

- Regional verification using immunohistochemical detection of immediate early genes or phosphorylation of translation factors

- Documentation of efficacy windows and duration of inhibition for specific administration protocols

Technical Considerations and Troubleshooting

Table 3: Common Experimental Issues and Solutions

| Problem | Potential Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Incomplete memory impairment | Insufficient dosage, improper timing, weak training | Conduct dose-response curve, optimize administration timing, validate training parameters | Pilot studies to establish effective parameters for specific setup |

| Tissue damage at infusion site | High concentration, rapid infusion, solvent toxicity | Dilute concentration, slow infusion rate, verify vehicle compatibility | Histological verification, optimize infusion parameters in pilot studies |

| Non-specific behavioral effects | Illness induction, stress response, neurotoxicity | Include comprehensive controls, monitor acute responses, assess general health | Implement careful dosing, proper housing conditions post-administration |

| Variable effects across studies | Protocol differences, strain variability, environmental factors | Standardize protocols, control environmental conditions, document methodological details | Detailed methods reporting, consistent laboratory conditions |

| Lack of reconsolidation effect | Suboptimal reactivation parameters, memory type insensitivity | Titrate reactivation strength, extend training, verify memory age effects | Systematic reactivation parameter testing in pilot studies |

Signaling Pathways and Molecular Mechanisms

The molecular mechanisms through which this compound affects memory processes involve complex signaling cascades and transcriptional regulation. Understanding these pathways provides insight into both this compound's actions and the fundamental molecular biology of memory.

The diagram above illustrates key molecular pathways affected by this compound in memory processes. Brain-Derived Neurotrophic Factor (BDNF) plays a particularly crucial role, as research demonstrates that this compound-induced memory deficits correlate with reduced BDNF expression in the hippocampus, while compounds like cordycepin can attenuate these deficits by restoring BDNF levels [6]. The CREB transcription factor represents another critical component, with studies showing that training during sleep phases when consolidation occurs increases CREB1 transcription, which is correlated with successful long-term memory formation despite the general protein synthesis blockade [3].

The timing of molecular events is crucial for understanding this compound effects. Immediately after learning, activation of existing proteins and signaling cascades (including MAPK/ERK pathways) triggers transcriptional activation of immediate early genes within approximately 30 minutes. Subsequent expression of late-response genes peaks around 2-4 hours post-training, with their protein products contributing to structural changes at synapses over subsequent hours. This temporal sequence explains the narrow windows during which this compound administration is effective and why different molecular manipulations have time-dependent effects on memory processes.

Conclusion and Research Applications

This compound remains a fundamental tool for investigating the protein synthesis dependence of memory processes, providing critical insights into the molecular mechanisms underlying consolidation and reconsolidation. The protocols outlined in this document provide a standardized framework for implementing this compound methodologies across diverse experimental paradigms while ensuring appropriate controls and validation procedures. Recent advances continue to refine our understanding of this compound's actions, including evidence that consolidation deficits tend to be larger and more persistent than reconsolidation deficits when experience and performance levels are carefully matched [1], and that protein synthesis during sleep phases may actively prevent new learning that could interfere with consolidation [3].

Future research directions will likely focus on developing more specific protein synthesis inhibitors targeting distinct translational mechanisms, temporal precision in protein synthesis inhibition, and integration with emerging techniques in optogenetics and chemogenetics. Additionally, the combination of this compound methodology with modern molecular biology approaches such as single-cell sequencing and proteomics promises to elucidate the specific proteins critical for memory stabilization. When applying these protocols, researchers should remain mindful of ongoing methodological considerations, including species-specific responses, strain differences, and the complex relationship between protein synthesis inhibition and subsequent homeostatic compensatory mechanisms that may complicate interpretation of experimental results.

References

- 1. Direct comparisons of the size and persistence of this compound -induced... [pmc.ncbi.nlm.nih.gov]

- 2. Post-training, but not Post-reactivation, Administration of ... [pmc.ncbi.nlm.nih.gov]

- 3. New learning while consolidating during sleep is actively... memory [elifesciences.org]

- 4. Fear memories require protein synthesis in the amygdala for... [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of prefrontal protein synthesis following recall does not disrupt... [bmcneurosci.biomedcentral.com]

- 6. Cordycepin buffers this compound-induced fear memory ... [sciencedirect.com]

- 7. persistence enhancement by post-learning... | PLOS One Memory [journals.plos.org]

Application Notes: Anisomycin as a Ribotoxic Stress Inducer

Anisomycin is a potent ribotoxic stressor that binds to the 28S rRNA in the peptidyl transferase center of the large ribosomal subunit, inhibiting protein synthesis and activating stress signaling pathways [1]. Its effects are highly concentration-dependent, triggering distinct pro-survival or pro-apoptotic pathways.

Summary of this compound Concentrations for Ribotoxic Stress

The table below summarizes effective this compound concentrations for inducing ribotoxic stress in various experimental models.

| Cell Type / System | Key Concentrations Used | Primary Observed Effects | Experimental Context / Notes |

|---|

| PC12 (Rat pheochromocytoma) [1] | 1 µg/mL (≈ 3.18 µM) 10 ng/mL (≈ 0.032 µM) | High (1 µg/mL): Induces apoptosis; activates caspases, PKR cleavage, eIF2α phosphorylation. Low (10 ng/mL): Activates MAPK pathways (JNK, p38, ERK); does not inhibit translation or cause apoptosis. | Used to differentiate between apoptotic and non-apoptotic ribotoxic stress signaling. Role of p53 explored. | | Ovarian Cancer Stem Cells (OCSCs) [2] | 31.8 µM (IC₅₀ value) | Inhibits proliferation; induces metabolic changes linked to cuproptosis; increases lipid peroxidation and oxidative stress. | Potential novel cell death mechanism; used in MTT, LPO, and GSH assays. | | Human Dendritic Cells [3] | Low and High Concentrations (specific µM not provided) | Low: Selective activation of p38 kinase. High: Activates both p38 and JNK kinases. | Enhances antigen-presenting activity and T-cell clustering. | | General Ribotoxic Stress [4] | Low Nanomolar Concentrations | Inhibits protein synthesis; activates SAPKs (p38 and JNK) and upstream kinases (ASK1, MKK3/6, MKK4). | Considered a classic inducer of the ribotoxic stress response. |